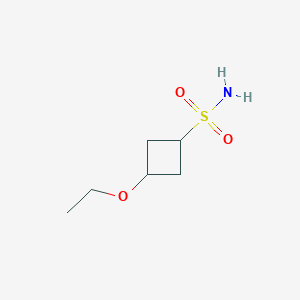

3-Ethoxycyclobutane-1-sulfonamide

Description

Significance of the Cyclobutane (B1203170) Moiety in Drug Discovery and Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized for its valuable contributions to the properties of bioactive molecules. nih.govru.nlnih.gov Its incorporation into drug candidates is a strategic choice aimed at optimizing various pharmaceutical parameters. ru.nl

The cyclobutane ring possesses distinct structural features that set it apart from other cyclic and acyclic structures in medicinal chemistry. nih.govvilniustech.lt Key characteristics include its puckered three-dimensional shape, elongated C-C bond lengths, and a notable degree of C-C π-character, all within a relatively inert carbocyclic system. nih.govru.nl This strained ring system offers a rigid scaffold that can orient substituents in well-defined spatial arrangements, a critical factor for precise interaction with biological targets.

Unlike planar aromatic rings, the cyclobutane ring adopts a folded or "puckered" conformation. nih.gov This non-planar structure is a result of the balance between angle strain and the relief of torsional strain, leading to an energetically favorable state. nih.gov This inherent three-dimensionality is crucial for molecular recognition, as it allows for the presentation of pharmacophoric groups in specific vectors that can lead to enhanced binding affinity and selectivity for target proteins. nih.govru.nl The conformational restriction imposed by the cyclobutane ring can also reduce the entropic penalty upon binding to a receptor. ru.nl

The use of cyclobutane scaffolds in modern drug design is a deliberate strategy to enhance the properties of a molecule. nih.govru.nlvilniustech.lt Medicinal chemists employ this motif to improve metabolic stability, reduce molecular planarity, and provide conformational constraint. ru.nlnih.govvilniustech.lt Furthermore, cyclobutane rings can serve as non-classical bioisosteres for other groups, such as phenyl rings or alkenes, helping to fill hydrophobic pockets within protein binding sites while improving physicochemical properties. nih.govru.nl As of early 2021, at least 39 drug candidates in preclinical or clinical development featured a cyclobutane ring, underscoring its growing importance. nih.gov

Overview of the Sulfonamide Functional Group in Pharmaceutical Chemistry

The sulfonamide group (R-SO₂NR'R'') is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. wikipedia.orgresearchgate.net Its journey from a component of industrial dyes to a key pharmacophore is a testament to its chemical stability and versatile biological activity.

The era of sulfonamide-based drugs began with the discovery of the antibacterial properties of Prontosil in the 1930s, which was metabolized in the body to the active agent sulfanilamide. wikipedia.orgresearchgate.net This breakthrough led to the development of the first broad-spectrum synthetic antimicrobial agents, known as "sulfa drugs". wikipedia.org While their primary fame came from combating bacterial infections, subsequent research revealed that the sulfonamide moiety could be adapted to target a wide range of physiological processes. wikipedia.orgdrugs.com This led to the development of non-antibiotic sulfonamides, including diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., sultiame), and hypoglycemic agents (e.g., sulfonylureas). wikipedia.orgnih.gov

The biological activity of sulfonamide derivatives is remarkably diverse. wikipedia.orgdrugs.com The classical antibacterial sulfonamides function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. wikipedia.orgnih.gov By blocking this pathway, they halt bacterial growth and replication. wikipedia.org Beyond this, sulfonamides have been developed to treat a multitude of conditions, including:

Inflammatory conditions like ulcerative colitis and rheumatoid arthritis (e.g., sulfasalazine) drugs.com

Fluid retention and high blood pressure (e.g., furosemide, hydrochlorothiazide) drugs.com

Diabetes (e.g., glyburide) drugs.com

Pain and inflammation by inhibiting COX-2 (e.g., celecoxib) wikipedia.org

This functional versatility, combined with the chemical robustness of the sulfonamide group, ensures its continued prominence in the development of new medicines. researchgate.net

Rationale for Academic Research on Ethoxycyclobutane Sulfonamide Architectures

The specific focus on architectures like 3-Ethoxycyclobutane-1-sulfonamide is not arbitrary but is founded on sound principles of medicinal chemistry and the strategic expansion of chemical diversity.

Synergistic Potential of Cyclobutane-Sulfonamide Hybrid Structures

The combination of a cyclobutane core with a sulfonamide functional group is investigated for the potential synergistic effects that may arise from this structural union. The cyclobutane ring can serve as a conformationally restricted linker or scaffold, precisely positioning the sulfonamide group and other substituents in three-dimensional space. ru.nllifechemicals.com This can lead to enhanced binding affinity and selectivity for biological targets. ru.nl

Furthermore, the introduction of a cyclobutane moiety can favorably modulate the physicochemical properties of a molecule. It can improve metabolic stability, reduce planarity, and act as a bioisosteric replacement for other groups, such as phenyl rings or alkenes. ru.nlnih.gov The ethoxy group in this compound introduces an additional point of diversity and can influence properties such as solubility and lipophilicity, which are critical for a compound's behavior in biological systems. The hybridization of these motifs holds the promise of creating novel chemical entities with enhanced therapeutic potential. nih.govnih.gov

Addressing the Need for Novel Chemical Space and Fragment Libraries

A significant driver for the academic interest in compounds like this compound is the pressing need to expand the available chemical space for drug discovery. researchgate.net Fragment-based drug discovery (FBDD) and high-throughput screening (HTS) rely on diverse and unique libraries of chemical compounds. nih.govnih.gov However, these libraries have historically been dominated by flat, aromatic structures.

There is a recognized need for more three-dimensional, sp³-rich fragments to explore new areas of biological and chemical space. nih.govethz.ch The cyclobutane ring is considered an underrepresented yet highly attractive 3D scaffold for such libraries. nih.gov Compounds like this compound are valuable additions to these fragment libraries, offering novel and diverse building blocks for the synthesis of more complex molecules. ethz.ch The development of synthetic routes to these and other functionalized cyclobutanes is crucial for populating fragment libraries with compounds that possess greater structural and shape diversity. nih.gov

Below is a data table detailing some of the research findings related to the synthesis and properties of functionalized cyclobutane compounds.

| Compound/Intermediate | Synthetic Method Highlight | Key Finding/Application | Reference |

| 1,2-disubstituted cyclobutanes | High-pressure mediated [2+2] cycloadditions | Provides sp³-enriched, conformationally restricted building blocks for medicinal chemistry. | researchgate.net |

| 3-Azido-cyclobutanone intermediates | Multi-step synthesis leading to diverse functional groups | Enables the generation of diverse cyclobutane-based 3D fragments, including amines, amides, and sulfonamides. | nih.gov |

| 3-fluorocyclobutylamines | Deoxyfluorination of cyclobutanol (B46151) precursors | Introduction of fluorine can improve pharmacokinetic properties. | researchgate.net |

| Cyclobutane-based αvβ3 antagonists | Incorporation of a functionalized cyclobutane ring as a central scaffold | Demonstrates the use of functionalized cyclobutanes as metabolically stable core structures in drug design. | rsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

3-ethoxycyclobutane-1-sulfonamide |

InChI |

InChI=1S/C6H13NO3S/c1-2-10-5-3-6(4-5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |

InChI Key |

IRXLJBNBKDJXNH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CC(C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Cyclobutane Sulfonamides

Introduction and Functionalization of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, and its incorporation into three-dimensional scaffolds like cyclobutane offers a pathway to novel chemical entities with unique pharmacological profiles. The synthesis and functionalization of the sulfonamide moiety on a cyclobutane core involve several key chemical transformations.

The most common and direct method for the formation of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A variety of bases can be employed, with triethylamine (B128534) (TEA) in a solvent like dichloromethane (B109758) (DCM) being a frequent choice. The reaction generally proceeds at room temperature, although cooling to 0 °C is sometimes used to control the reaction rate.

Another approach involves the use of sulfonic acids, which can be converted to the corresponding sulfonyl chloride in situ followed by reaction with an amine. For instance, treatment of a sulfonic acid with 2,4,6-trichloro- Current time information in Bangalore, IN.acs.orgacs.org-triazine and TEA in acetone (B3395972) can generate the sulfonyl chloride, which is then reacted with an amine to yield the sulfonamide. Microwave-assisted preparations from sulfonic acids have also been reported to proceed in high yield.

Metal-catalyzed methods have also been developed for sulfonamide synthesis. For example, a chemo-selective, solvent-free synthesis using zinc oxide nanoparticles as a catalyst has been reported to produce sulfonamides in high yields from primary amines and sulfonyl chlorides. An advantage of this method is the reusability of the catalyst.

A general representation of sulfonamide synthesis from a sulfonyl chloride is depicted in the following reaction scheme:

R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Reference |

| Aryl sulfonyl chloride | Primary amine | N-Aryl sulfonamide | Triethylamine (TEA) | organic-chemistry.org |

| Sulfonic acid | Amine | Sulfonamide | 2,4,6-trichloro- Current time information in Bangalore, IN.acs.orgacs.org-triazine, TEA | organic-chemistry.org |

| Primary amine | Sulfonyl chloride | Sulfonamide | Zinc oxide-nanoparticle | organic-chemistry.org |

Sulfonyl fluorides have emerged as valuable synthons for the synthesis of sulfonamides, offering advantages in stability and reactivity compared to their sulfonyl chloride counterparts. They are particularly useful in fragment-based drug discovery for creating diverse libraries of compounds.

A key strategy involves the synthesis of a versatile cyclobutane building block bearing a sulfonyl fluoride (B91410) group. For instance, a hyperbaric [2+2] cycloaddition reaction between ethenesulfonyl fluoride and tert-butyl vinyl ether can be used to synthesize a 1,2-disubstituted cyclobutane sulfonyl fluoride. This intermediate can then be reacted with a variety of amines to generate a library of cyclobutane sulfonamides.

The conversion of sulfonyl fluorides to sulfonamides typically proceeds under mild conditions. The enhanced stability of the S-F bond compared to the S-Cl bond allows for greater functional group tolerance in the amine coupling partner. This has been demonstrated in the synthesis of a two-diversification-point library of cyclobutanesulfonamides.

Furthermore, sulfonyl fluorides can be synthesized from a range of precursors. For example, heteroaromatic thiols can be oxidized to the corresponding sulfonyl chlorides, which are then converted to sulfonyl fluorides using a fluoride source like potassium bifluoride (KHF₂). Sulfonyl hydrazides can also be converted to sulfonyl fluorides using a fluorinating agent such as Selectfluor. More recently, a direct synthesis of sulfonyl fluorides from sulfonamides has been reported, involving activation with a pyrylium (B1242799) salt and subsequent treatment with potassium fluoride.

| Precursor | Reagent(s) | Product | Reference |

| Ethenesulfonyl fluoride, tert-butyl vinyl ether | High pressure | 1,2-disubstituted cyclobutane sulfonyl fluoride | acs.org |

| Sulfonamide | Pyrylium tetrafluoroborate, MgCl₂, KF | Sulfonyl fluoride | mdpi.com |

| Heteroaromatic thiol | NaOCl, KHF₂ | Heteroaromatic sulfonyl fluoride | mdpi.com |

| Sulfonyl hydrazide | Selectfluor | Sulfonyl fluoride | mdpi.com |

Derivatization and Scaffold Elaboration Techniques

The nitrogen atom of the sulfonamide group provides a convenient handle for further functionalization, allowing for the introduction of a wide range of substituents. This N-functionalization can be a powerful tool for modulating the physicochemical and pharmacological properties of cyclobutane-bearing sulfonamides.

N-Alkylation: The alkylation of the sulfonamide nitrogen can be achieved using various alkylating agents. Manganese-catalyzed N-alkylation using alcohols as the alkylating agents has been reported as an efficient method. acs.org This "borrowing hydrogen" approach employs a bench-stable Mn(I) PNP pincer precatalyst and allows for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols in excellent yields. acs.org Another method involves extractive alkylation, where a phase-transfer catalyst like a tetraalkylammonium salt is used to facilitate the alkylation of the sulfonamide with an alkyl halide in a biphasic system. nih.gov

N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen can be accomplished through several methods. A transition-metal-free approach involves the reaction of the sulfonamide with an o-silylaryl triflate in the presence of a fluoride source like cesium fluoride (CsF). nih.govnih.gov This method is mild and tolerates a variety of functional groups. nih.govnih.gov Copper-catalyzed N-arylation of sulfonamides with arylboronic acids (Chan-Lam coupling) is another effective strategy. organic-chemistry.org This reaction is often performed in the presence of a base and an oxidant.

| Functionalization | Reagents | Catalyst/Conditions | Product | Reference |

| N-Alkylation | Alcohol | Mn(I) PNP pincer complex | N-Alkyl sulfonamide | acs.org |

| N-Alkylation | Methyl iodide | Tetrabutylammonium (phase-transfer) | N-Methyl sulfonamide | nih.gov |

| N-Arylation | o-Silylaryl triflate | Cesium fluoride (CsF) | N-Aryl sulfonamide | nih.govnih.gov |

| N-Arylation | Arylboronic acid | Cupric acetate | N-Aryl sulfonamide | organic-chemistry.org |

The cyclobutane scaffold is an attractive three-dimensional (3D) motif for fragment-based drug discovery (FBDD) due to its ability to introduce conformational restriction and provide well-defined exit vectors for molecular growth. The incorporation of a sulfonamide group into a cyclobutane fragment library further enhances its potential for forming key interactions with biological targets.

A notable example is the design and synthesis of a 33-member library of 3D cyclobutane fragments. Current time information in Bangalore, IN.nih.gov This library was constructed around a key 3-azido-cyclobutanone intermediate, which provided access to a range of functionalities, including amines, amides, and sulfonamides. Current time information in Bangalore, IN.acs.orgnih.govchemrxiv.org The synthesis of the sulfonamide fragments involved the reaction of a cyclobutane amine intermediate with various sulfonyl chlorides in the presence of triethylamine. Current time information in Bangalore, IN. Both cis and trans isomers of the cyclobutane core were synthesized to maximize the shape diversity of the library. Current time information in Bangalore, IN.nih.gov The design of this library was guided by computational methods such as Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis to ensure both chemical diversity and a high degree of 3D character. Current time information in Bangalore, IN.nih.gov

Another approach to a fragment library involves a two-diversification-point strategy based on a 1,2-disubstituted cyclobutane scaffold. acs.org A key step in this synthesis is a high-pressure [2+2] cycloaddition to form a cyclobutane sulfonyl fluoride. acs.org This intermediate is then diversified by reaction with various amines to generate a library of sulfonamides. A second point of diversification can be introduced by functionalizing another position on the cyclobutane ring.

| Library Type | Key Intermediate | Diversification Strategy | Functional Groups | Reference |

| 3D Cyclobutane Fragments | 3-Azido-cyclobutanone | Reaction with various sulfonyl chlorides | Amines, Amides, Sulfonamides | Current time information in Bangalore, IN.acs.orgnih.govchemrxiv.org |

| 1,2-Disubstituted Cyclobutanes | Cyclobutane sulfonyl fluoride | Reaction with various amines | Sulfonamides, Carbamates, Triazoles | acs.org |

The development of modular synthetic platforms is crucial for the efficient construction of diverse and complex 3D cyclobutane building blocks. These platforms often rely on a versatile, readily accessible intermediate that can be elaborated in a stepwise and controlled manner.

One such modular approach features an 8-aminoquinolinamide-directed C–H arylation reaction on a cyclobutane scaffold. nih.gov This allows for the introduction of aryl groups at the β-position. The resulting arylated cyclobutanes can be further derivatized through subsequent transformations, such as decarboxylative coupling processes. This strategy enables the rapid conversion of a single enantioenriched intermediate into a variety of more complex structures. nih.gov

Another strategy involves the use of photosensitized [2+2] cycloaddition reactions with vinyl boronate esters. nih.gov This method provides access to complex, densely functionalized cyclobutane scaffolds bearing a versatile boronate ester group. The boronate ester can then be transformed into a wide array of other functional groups, often with high stereospecificity, providing a powerful tool for creating novel cyclobutane-based compounds.

The development of new chemical building blocks, such as TIDA boronates, which are more stable than their MIDA boronate predecessors, has also facilitated the automated synthesis of 3D molecules, including those with cyclobutane cores. nih.gov These building blocks are designed to snap together in a predictable manner, allowing for the rapid assembly of complex structures with specific 3D geometries. nih.gov

Structure Activity Relationship Sar Studies of Cyclobutane Sulfonamide Derivatives

Influence of Cyclobutane (B1203170) Ring Substitution and Stereochemistry on Biological Activity

The cyclobutane ring serves as a three-dimensional scaffold that can be strategically substituted to modulate a compound's interaction with its biological target. nih.gov Its puckered conformation allows for precise spatial orientation of substituents, which can significantly impact binding affinity and efficacy. ru.nl The use of cyclobutane as a central scaffold can enhance metabolic stability and provide a unique vector for substituents compared to more common ring systems. nih.gov

Effects of Alkyl and Aromatic Substituents on Cyclobutane

The introduction of alkyl and aromatic substituents onto the cyclobutane ring can profoundly alter the biological activity of sulfonamide derivatives. The size, lipophilicity, and electronic nature of these substituents are key determinants of their effect. While specific data on 3-Ethoxycyclobutane-1-sulfonamide is not extensively available, general principles of SAR allow for postulations on how such substitutions might influence activity. For instance, replacing the ethoxy group with other alkyl or aromatic moieties would likely impact the compound's interaction with a target binding pocket.

Small alkyl groups, such as methyl or ethyl, might enhance van der Waals interactions within a hydrophobic pocket of a target protein. Larger or bulkier alkyl groups could either improve binding by filling a larger pocket or decrease activity due to steric hindrance. Aromatic substituents could introduce favorable π-π stacking or other electronic interactions. The table below illustrates a hypothetical SAR for substitutions at the 3-position of the cyclobutane ring, based on general medicinal chemistry principles.

| Substituent at C-3 | Postulated Effect on Activity | Rationale |

|---|---|---|

| -H | Baseline Activity | Unsubstituted reference compound. |

| -CH3 | Potentially Increased Activity | Small hydrophobic group may enhance binding in a small pocket. |

| -CH(CH3)2 | Potentially Decreased Activity | Larger group may cause steric clash with the binding site. |

| -Phenyl | Potentially Increased Activity | Aromatic ring could engage in π-stacking or other favorable interactions. |

| -OCH3 | Similar or Slightly Altered Activity | Slightly less lipophilic than ethoxy; may alter hydrogen bonding potential. |

Stereochemical Impact and Diastereomeric Activity Profiles

The stereochemistry of the cyclobutane ring is a critical factor in determining biological activity. researchgate.net Substituents on a cyclobutane ring can exist in either a cis or trans relationship, and these diastereomers often exhibit significantly different biological activities. The puckered nature of the cyclobutane ring means that cis and trans isomers will orient their substituents in distinct spatial arrangements, leading to different interactions with a chiral biological target. researchgate.net

For this compound, the relationship between the ethoxy group and the sulfonamide group can be either cis or trans. It is highly probable that one diastereomer would exhibit greater biological activity than the other due to a more favorable fit in the target's binding site. The table below presents a hypothetical comparison of the activity profiles of cis and trans isomers of a generic 3-substituted cyclobutane-1-sulfonamide.

| Isomer | Hypothetical Relative Activity | Structural Rationale |

|---|---|---|

| cis-3-Ethoxycyclobutane-1-sulfonamide | Higher | The cis configuration may present the ethoxy and sulfonamide groups in an optimal orientation for simultaneous binding to adjacent pockets in the target protein. |

| trans-3-Ethoxycyclobutane-1-sulfonamide | Lower | The trans configuration places the substituents on opposite sides of the ring, which may prevent optimal interaction with the binding site if the target requires proximity of these groups. |

Contribution of the Ethoxy Group to Molecular Interactions and Activity

Role of Ether Linkages in Ligand-Target Binding and Specificity

Furthermore, the alkyl portion of the ethoxy group can engage in hydrophobic interactions with nonpolar regions of the binding site, further anchoring the ligand. The flexibility of the ethyl chain allows it to adopt various conformations to maximize these favorable interactions.

Conformational and Electronic Effects of Ethoxy Substitution

The ethoxy group can influence the conformational preference of the cyclobutane ring. Its size and electronic properties can affect the degree of ring puckering. Electronically, the oxygen atom of the ethoxy group is electron-withdrawing through induction but can be electron-donating through resonance. These electronic effects can modulate the reactivity and interaction of the cyclobutane ring and the adjacent sulfonamide moiety.

Sulfonamide Moiety and its Role in SAR

The sulfonamide group (-SO2NH2) is a well-established pharmacophore with a rich history in medicinal chemistry. researchgate.netnih.gov It is a key structural feature in a wide variety of therapeutic agents. researchgate.net The sulfonamide moiety is a strong hydrogen bond donor and acceptor and can participate in crucial interactions with biological targets. nih.gov

The acidity of the sulfonamide NH proton can be modulated by substituents on the nitrogen atom. In the case of this compound, the sulfonamide is primary (unsubstituted on the nitrogen). Modifications at this position, for instance, by replacing one of the hydrogens with an alkyl or aryl group, would be expected to significantly alter the compound's biological activity and pharmacokinetic properties. The strongly electron-withdrawing nature of the sulfonyl group also influences the electronic properties of the rest of the molecule. nih.gov

Effects of Substituents on the Sulfonamide Nitrogen and its Acidity

The nature of the substituent on the sulfonamide nitrogen (N1) is a critical determinant of the biological activity of sulfonamide-containing compounds. This is largely due to its influence on the acidity (pKa) of the sulfonamide N-H bond. youtube.com For many sulfonamides, including those with antibacterial properties, an optimal pKa range of 6.6 to 7.4 is associated with high therapeutic activity. youtube.com This is because the degree of ionization at physiological pH affects the drug's ability to penetrate biological membranes and interact with its target. youtube.comnih.gov

Substituents on the sulfonamide nitrogen can be varied to modulate this acidity. Electron-withdrawing groups tend to increase the acidity (lower the pKa) of the sulfonamide proton, while electron-donating groups have the opposite effect. In the context of cyclobutane sulfonamides, the introduction of various heterocyclic rings or other functional groups at the N1 position would be a primary strategy for optimizing activity. For instance, the substitution of a hydrogen atom on the sulfamine group with a heterocyclic molecule can increase acidity through resonance and inductive effects. scielo.br

The substitution pattern on the sulfonamide nitrogen also directly impacts binding interactions with the target protein. For many enzymes, the ionized sulfonamide forms a key interaction with a metal cofactor (like zinc in carbonic anhydrases) or with positively charged amino acid residues in the active site. researchgate.net Therefore, the electronic properties of the N1 substituent are crucial for establishing these interactions.

The following table illustrates the general effect of N1-substituents on the pKa of sulfonamides, which is a key factor in their biological activity.

| N1-Substituent Type | General Effect on Acidity (pKa) | Implication for Biological Activity |

| Hydrogen | Baseline acidity | Activity is dependent on the rest of the molecule's structure. |

| Alkyl Groups | Decrease acidity (higher pKa) | May decrease activity if ionization is critical. |

| Aryl/Heterocyclic Groups | Increase acidity (lower pKa) | Can enhance activity by promoting ionization at physiological pH. scielo.br |

| Acyl Groups | Significantly increase acidity | Often used in prodrug strategies. youtube.com |

Modulating Activity via Sulfonamide Linker Length and Orientation

The sulfonamide group itself can be considered a linker connecting a core scaffold (in this case, the 3-ethoxycyclobutane moiety) to another part of the molecule (the N1-substituent). The length and conformational flexibility of this linker are important for orienting the key pharmacophoric groups correctly within the target's binding site.

The orientation of the sulfonamide linker is also critical. The tetrahedral geometry of the sulfur atom in the sulfonamide group means that the substituents are arranged in a specific three-dimensional manner. researchgate.net This fixed orientation, combined with the puckered conformation of the cyclobutane ring, will dictate the spatial relationship between the ethoxy group and the N1-substituent. nih.govlibretexts.org This spatial arrangement must be complementary to the topology of the target's active site for effective binding and biological activity.

Overall Molecular Architecture and Pharmacological Efficacy

Elucidation of Key Pharmacophoric Features for Target Recognition

A pharmacophore model for a class of drugs describes the essential steric and electronic features required for optimal interaction with a specific biological target. youtube.com For sulfonamide derivatives, a general pharmacophore model often includes:

A hydrogen bond donor (the sulfonamide N-H). nih.gov

A hydrogen bond acceptor (the sulfonyl oxygens).

A hydrophobic region (often an aromatic or aliphatic ring). nih.gov

An ionizable group for interaction with charged residues or metal ions. researchgate.net

In the case of this compound, the key pharmacophoric features would likely include the sulfonamide group itself, the ethoxy group, and the cyclobutane ring. The sulfonamide group would provide the crucial hydrogen bonding and ionic interactions. The ethoxy group could participate in hydrogen bonding or occupy a hydrophobic pocket. The cyclobutane ring acts as a rigid scaffold, holding these features in a specific spatial arrangement. nih.gov The puckered nature of the cyclobutane ring allows for non-planar arrangements of substituents, which can be advantageous for fitting into complex 3D binding sites. nih.govlibretexts.org

The following table outlines the likely pharmacophoric contributions of the different moieties of this compound.

| Molecular Moiety | Potential Pharmacophoric Role | Type of Interaction |

| Sulfonamide NH | Hydrogen Bond Donor, Ionizable Group | Hydrogen Bonding, Ionic Interaction |

| Sulfonyl Oxygens | Hydrogen Bond Acceptor | Hydrogen Bonding |

| Ethoxy Group | Hydrogen Bond Acceptor, Hydrophobic Group | Hydrogen Bonding, Hydrophobic Interaction |

| Cyclobutane Ring | Rigid Scaffold | Van der Waals Forces, Hydrophobic Interaction |

Exploration of Spatial and Electronic Requirements for Optimized Biological Responses

Optimizing the biological response of a drug molecule involves a detailed exploration of its spatial and electronic properties. For this compound derivatives, this would involve systematically modifying the structure to probe the requirements of the biological target.

Spatial Requirements: The size and shape of the molecule are critical. The use of a cyclobutane ring provides a conformationally restricted core. nih.gov This is advantageous as it reduces the entropic penalty of binding compared to a more flexible linear chain. nih.gov The relative stereochemistry of the substituents on the cyclobutane ring (cis vs. trans) would be a key area of investigation, as this would significantly alter the three-dimensional shape of the molecule and how it presents its functional groups to the target.

Electronic Requirements: The electronic properties of the molecule, such as its electrostatic potential and dipole moment, are determined by the nature and arrangement of its functional groups. As discussed previously, modifying the substituent on the sulfonamide nitrogen can tune the acidity and hydrogen bonding capacity of this group. youtube.com Similarly, modifications to the ethoxy group (e.g., replacing it with other alkoxy groups or electron-withdrawing/donating groups) would alter the electronic landscape of that region of the molecule. The goal of such modifications would be to achieve electronic complementarity with the target's active site, maximizing favorable interactions and minimizing repulsive ones.

Computational and Theoretical Investigations of Cyclobutane Sulfonamides

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for understanding the complex three-dimensional structures of molecules and their interactions with biological macromolecules. These methods are instrumental in modern drug design, providing a virtual laboratory to test hypotheses and guide experimental work.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to forecast the binding mode and affinity of a small molecule ligand, such as a cyclobutane (B1203170) sulfonamide derivative, to the active site of a target protein. nih.govnih.gov

In the context of drug discovery, molecular docking is frequently employed to study how a potential drug molecule (the ligand) interacts with its enzyme target. For sulfonamide-based compounds, a common target is the enzyme carbonic anhydrase. nih.gov Docking simulations can predict the binding energy of the ligand-enzyme complex, with lower energy values typically indicating a more stable and favorable interaction. rsc.org For instance, studies on various sulfonamide derivatives have shown a range of binding affinities, which are often presented in tables summarizing the docking scores. nih.govchemmethod.com These scores help in ranking and prioritizing compounds for further experimental testing.

A hypothetical docking study of 3-Ethoxycyclobutane-1-sulfonamide against a target like carbonic anhydrase IX would involve preparing the 3D structures of both the ligand and the enzyme and then using a docking program to predict the most likely binding pose and the associated binding energy. rsc.org The results would be analyzed to understand the key interactions driving the binding event.

Table 1: Representative Molecular Docking Scores for Sulfonamide Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Compound A | Carbonic Anhydrase IX | -9.2 | ~0.07 nM |

| Compound B | Carbonic Anhydrase IX | -8.3 | ~0.5 µM |

| Compound C | Carbonic Anhydrase IX | -8.1 | ~0.8 µM |

A crucial outcome of molecular docking is the identification of the specific amino acid residues within the target's binding site that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov For sulfonamides binding to carbonic anhydrase, interactions with residues such as Gln92, His68, Val131, and Thr200 are often observed. nih.govrsc.org The sulfonamide group itself frequently forms key hydrogen bonds with the active site. chemmethod.com

The selectivity of a compound for a particular enzyme isoform, such as CA IX over CA II in cancer-related studies, can be explained by differences in the amino acid residues at the binding site. nih.gov For example, the presence of a valine (V131) in CA IX instead of a bulkier phenylalanine (F131) in CA II creates a hydrophobic pocket that can better accommodate certain ligands, leading to selective inhibition. nih.gov Analysis of the binding pose of this compound would reveal which residues it interacts with, providing a structural basis for its predicted affinity and selectivity.

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. ekb.egbiointerfaceresearch.com This technique is used to assess the conformational flexibility of the ligand and the stability of the ligand-target complex. nih.gov An MD simulation would show how this compound adapts its shape within the binding pocket and how the protein itself might change in response to the ligand binding.

The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. ekb.egbiointerfaceresearch.com A stable binding is indicated by a low and converging RMSD value. Other parameters like the root-mean-square fluctuation (RMSF), which shows the flexibility of individual residues, and the radius of gyration (RoG), which indicates the compactness of the complex, also provide valuable information. rsc.org

Table 2: Representative Molecular Dynamics Simulation Parameters

| System | Simulation Time (ns) | Average RMSD (Å) | Average RoG (Å) |

|---|---|---|---|

| Ligand-Protein Complex | 100 | 1.5 | 22.5 |

| Free Protein (Apo) | 100 | 2.0 | 23.0 |

The insights gained from molecular docking and MD simulations form the foundation of structure-based drug design. nih.gov By understanding the specific interactions between a ligand and its target, medicinal chemists can rationally modify the ligand's structure to improve its properties. For example, if a particular hydrophobic pocket in the enzyme is not fully occupied by the cyclobutane ring of this compound, the structure could be modified to include a larger or differently shaped substituent to better fill that space, potentially increasing binding affinity. nih.gov Similarly, if a hydrogen bond is predicted to be weak, the chemical groups involved could be altered to create a stronger interaction. This iterative process of computational analysis and chemical synthesis is a powerful strategy for developing novel and effective drugs.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.govnih.gov These methods can provide highly accurate information about molecular geometry, charge distribution, and reactivity. For a compound like this compound, quantum chemical calculations can be used to predict its stable conformations, the distribution of electron density (which influences how it interacts with other molecules), and its reactivity, which is crucial for understanding its metabolic fate and potential for covalent interactions. epstem.net Methods like Density Functional Theory (DFT) are commonly used for these types of calculations. nih.govepstem.net

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Carbonic Anhydrase |

| Carbonic Anhydrase II |

| Carbonic Anhydrase IX |

| Cisplatin |

| Doxorubicin |

| Phenylalanine |

| Gln92 |

| His68 |

| Thr200 |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mpg.de It provides insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability and reactivity. mpg.de For a hypothetical analysis of this compound, DFT calculations would be employed to determine its key electronic properties.

HOMO-LUMO Energy Gaps and Molecular Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. wuxiapptec.comwuxibiology.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable. researchgate.netresearchgate.net

For a molecule like this compound, DFT calculations would provide the energies of the HOMO and LUMO. This data would allow for the calculation of the HOMO-LUMO gap, offering a quantitative measure of its expected reactivity. This information is valuable in predicting how the molecule might behave in various chemical environments.

Table 1: Hypothetical Molecular Reactivity Indices for this compound

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | - |

Analysis of Fukui Functions and Electrophilicity/Nucleophilicity

Fukui functions are used within the framework of DFT to identify the most electrophilic and nucleophilic sites within a molecule. researchgate.net These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net

Nucleophilic Attack: The sites where the Fukui function is largest for the addition of an electron are most susceptible to nucleophilic attack.

Electrophilic Attack: The sites where the Fukui function is largest for the removal of an electron are most susceptible to electrophilic attack.

For this compound, an analysis of Fukui functions would pinpoint the specific atoms on the cyclobutane ring, the ethoxy group, and the sulfonamide group that are most likely to participate in chemical reactions. This provides a detailed map of the molecule's reactivity, guiding the understanding of its chemical behavior. researchgate.net

Spectroscopic Property Predictions (e.g., IR, NMR, UV-Vis)

Computational methods can predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. nih.gov

Vibrational Frequency Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com Computational vibrational frequency analysis, typically performed using DFT, can predict the IR spectrum of a molecule. nih.gov

For this compound, this analysis would predict the characteristic vibrational frequencies for its key functional groups, such as the C-O-C stretch of the ether, the S=O stretches of the sulfonamide, and the N-H stretch of the amide. nih.gov Comparing the predicted spectrum with an experimental IR spectrum would be a crucial step in confirming the molecule's synthesis and structure. mdpi.com

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

| N-H (Sulfonamide) | Stretching | - |

| C-H (Aliphatic) | Stretching | - |

| S=O (Sulfonamide) | Asymmetric Stretching | - |

| S=O (Sulfonamide) | Symmetric Stretching | - |

| C-O-C (Ether) | Stretching | - |

Nuclear Magnetic Resonance Chemical Shift Prediction for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. arxiv.orgmdpi.com Computational methods can predict the 1H and 13C NMR chemical shifts of a molecule. arxiv.orgresearchgate.net

For this compound, predicting the NMR chemical shifts would help in assigning the signals in an experimental spectrum to the specific hydrogen and carbon atoms in the molecule. This is particularly useful for complex structures where spectral interpretation can be challenging. The accuracy of these predictions has been significantly improved through the use of machine learning and advanced computational models. mdpi.com

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape, or conformation, of a molecule plays a significant role in its properties and reactivity. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. This is often done by mapping the potential energy surface of the molecule as a function of its rotatable bonds.

In Silico ADME Analysis (Absorption, Distribution, Metabolism, Excretion)

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a key determinant of a drug's efficacy. Computational models predict this complex property by integrating several physicochemical and pharmacokinetic parameters. For this compound, predictive assessments suggest favorable characteristics for oral administration.

Key predicted properties influencing bioavailability and distribution include lipophilicity (log P), aqueous solubility, human intestinal absorption (HIA), and plasma protein binding. High intestinal absorption is predicted, suggesting the compound is likely to be well-absorbed from the gastrointestinal tract. The blood-brain barrier (BBB) penetration is predicted to be low, indicating a lower likelihood of central nervous system effects. The BOILED-Egg model, a popular predictive tool, positions this compound in the "white" region, indicating a high probability of passive absorption by the gastrointestinal tract.

Below are the predicted oral bioavailability and distribution properties for this compound based on established computational models.

Table 1: Predicted Oral Bioavailability and Distribution Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Low probability of crossing into the central nervous system. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |

| Lipophilicity (iLOGP) | 1.15 | Optimal lipophilicity for a balance of solubility and permeability. |

| Aqueous Solubility (Log S) | -2.50 | Moderately soluble in water. |

This data is generated based on in silico predictions and has not been experimentally confirmed.

The metabolic stability of a compound significantly influences its half-life and duration of action. nih.gov The primary site of drug metabolism is the liver, mediated by the cytochrome P450 (CYP) family of enzymes. In silico models can predict a compound's susceptibility to metabolism by these enzymes.

For this compound, computational analysis predicts a moderate to high level of metabolic stability. The primary sites of metabolism are predicted to be the ethoxy group and the cyclobutane ring. The models assess the likelihood of the compound being a substrate or inhibitor of the main CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Predictions indicate that this compound is unlikely to be a significant inhibitor of these major enzymes, reducing the potential for drug-drug interactions. vls3d.com The predicted low clearance rate is consistent with good metabolic stability and suggests a potentially favorable half-life in vivo. github.io

The following table summarizes the computationally predicted metabolic stability profile for this compound.

Table 2: Predicted Metabolic Stability of this compound

| Parameter | Predicted Result | Implication |

|---|---|---|

| CYP1A2 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP1A2. |

| CYP2C19 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2C19. |

| CYP2C9 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2C9. |

| CYP2D6 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2D6. |

| CYP3A4 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP3A4. |

| Total Clearance (log ml/min/kg) | 0.35 | Suggests a low rate of elimination from the body. |

This data is generated based on in silico predictions and has not been experimentally confirmed.

Advanced Research Methodologies and Future Directions

Development of Novel In Vitro and Ex Vivo Assay Systems for Comprehensive Biological Evaluation

The biological evaluation of 3-Ethoxycyclobutane-1-sulfonamide and its analogs necessitates the development of sophisticated assay systems that can accurately predict in vivo responses. Standard in vitro models, such as simple microtiter plate assays, often fail to replicate the complex cellular environments found in living organisms, which can lead to poor correlation between initial screening results and later-stage in vivo efficacy. nih.gov For instance, the pioneering sulfonamide drug Prontosil showed efficacy in mouse models despite a lack of activity in basic in vitro tests, highlighting the limitations of simplistic assays. nih.gov

To address this, researchers are moving towards more physiologically relevant models.

Advanced In Vitro Models: These include 3D cell cultures, organoids, and microfluidic "organ-on-a-chip" systems. These models can better mimic the tissue architecture, cell-cell interactions, and micro-environmental gradients (e.g., oxygen and nutrient levels) of specific organs, providing a more accurate platform for assessing the activity of cyclobutane (B1203170) sulfonamides.

Ex Vivo Assays: These assays utilize fresh tissue samples obtained from organisms. For example, an ex vivo approach could involve treating isolated, perfused organs or tissue slices with this compound to study its metabolism, target engagement, and potential tissue-specific effects. nih.gov Such systems are invaluable for understanding how prodrugs are activated or how a compound's selectivity for a target (like COX-2) translates from a purified enzyme system to a more complex biological matrix. nih.gov The stability of the compound and any potential for ex vivo conversion must be carefully evaluated using techniques like temperature and pH control or the addition of enzyme inhibitors. youtube.com

The following table outlines potential assay systems for evaluating this compound:

| Assay Type | Model System | Key Parameters Measured | Potential Application for this compound |

| In Vitro | 3D Spheroid Cultures (e.g., tumor cells) | Cell viability, apoptosis, target inhibition, compound penetration | Assessing anti-proliferative effects in a tumor-like microenvironment. |

| In Vitro | Organ-on-a-Chip (e.g., Liver-Chip) | Metabolism, metabolite identification, hepatotoxicity | Predicting human metabolism and potential liver-related side effects. |

| Ex Vivo | Perfused Rat Liver | Biliary and plasma clearance, metabolic profile | Evaluating first-pass metabolism and drug disposition. |

| Ex Vivo | Whole blood assay | Target enzyme activity (e.g., COX-1/COX-2), cytokine release | Determining selectivity and anti-inflammatory potential in a human blood matrix. nih.gov |

Application of Advanced Spectroscopic and Structural Biology Techniques for Detailed Mechanism Elucidation

Understanding how this compound interacts with its biological target at an atomic level is crucial for mechanism elucidation and further optimization. Advanced spectroscopic and structural biology techniques provide the necessary resolution for this deep dive.

Advanced Spectroscopy: While routine techniques like NMR and mass spectrometry are standard, more advanced methods can offer unique insights. Rotational spectroscopy, for example, can determine the precise 3D structure and conformational preferences of sulfonamides in the gas phase with extraordinary accuracy, providing data uninfluenced by solvent or crystal packing effects. nih.gov This could be used to characterize the puckered conformation of the cyclobutane ring in this compound. nih.govru.nl Other techniques like time-resolved spectroscopy could be employed to study the dynamics of the drug-target interaction in real-time. numberanalytics.comsouthampton.ac.uk

Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold standards for determining the high-resolution structure of a drug bound to its target protein. For sulfonamides that target enzymes like dihydropteroate (B1496061) synthase (DHPS) or carbonic anhydrases, these techniques can reveal the specific hydrogen bonds, hydrophobic interactions, and steric constraints that define the binding event. frontiersin.orgnih.gov Such structural insights are critical for understanding drug resistance mechanisms and for designing new inhibitors that can overcome them by, for example, staying strictly within the substrate binding volume. nih.gov

The table below summarizes how these techniques could be applied:

| Technique | Information Gained | Relevance to this compound |

| Rotational Spectroscopy | Precise gas-phase molecular structure, conformational preferences, rotational constants. nih.gov | Determines the intrinsic shape and orientation of the ethoxy and sulfonamide groups relative to the cyclobutane ring. |

| X-ray Crystallography | High-resolution 3D structure of the compound bound to its purified target protein. | Reveals the exact binding mode, key amino acid interactions, and informs structure-based drug design. |

| Cryo-Electron Microscopy (Cryo-EM) | Structure of large protein complexes with the bound compound. | Useful if the target is a large, membrane-bound, or multi-protein complex. |

| Density Functional Theory (DFT) | Calculated vibrational frequencies, molecular orbital analysis (HOMO-LUMO), electrostatic potential. researchgate.net | Complements experimental data, predicts reactive sites, and helps interpret spectroscopic results. |

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Cyclobutane Sulfonamides

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netmdpi.com For a class of molecules like cyclobutane sulfonamides, AI can be employed to navigate the vast chemical space and prioritize compounds with the highest probability of success.

De Novo Drug Design: Generative AI algorithms can design novel cyclobutane sulfonamide structures from scratch, optimized against a multi-parameter scoring function. youtube.com This function can include predicted activity against a specific target (e.g., a pIC50 value), ADMET (absorption, distribution, metabolism, excretion, toxicity) risk, synthetic feasibility, and desired physicochemical properties. youtube.comnih.gov

Predictive Modeling: ML models, such as support vector machines (SVM) or artificial neural networks, can be trained on existing data to predict the biological activities and properties of new compounds. mdpi.comnih.gov For example, a quantitative structure-activity relationship (QSAR) model could be built to predict the inhibitory potency of various substituted cyclobutane sulfonamides, guiding the selection of the most promising derivatives for synthesis.

The integration of AI into the workflow might look as follows:

| AI/ML Application | Methodology | Objective for Cyclobutane Sulfonamides |

| Hit Identification | Virtual screening of large compound libraries using docking simulations and ML-based filters. | To identify initial cyclobutane-containing hits against a novel therapeutic target. |

| Lead Optimization | Generative chemistry algorithms combined with multi-parameter optimization (MPO). youtube.com | To design analogs of this compound with improved potency, selectivity, and drug-like properties. |

| Property Prediction | Deep learning models trained on large datasets (e.g., ADMET Predictor™, AlphaFold). youtube.comnih.gov | To predict the metabolic stability of the cyclobutane ring and potential off-target effects before synthesis, reducing attrition rates. |

Exploration of New Chemical Space and Fragment Diversity Through Cyclobutane Scaffolds

The cyclobutane ring is increasingly recognized as a valuable scaffold in medicinal chemistry for its ability to introduce three-dimensionality, a concept often termed "escaping from flatland". nih.govresearchgate.net Unlike aromatic rings, the puckered, sp³-rich structure of the cyclobutane motif provides a rigid and well-defined exit vector for substituents, allowing for precise exploration of protein binding pockets. nih.govru.nl

The use of this compound as a starting point allows for systematic exploration of chemical space by:

Varying Substituents: Modifying the ethoxy group or substituting the hydrogens on the cyclobutane ring can fine-tune properties like solubility, lipophilicity, and metabolic stability.

Isomeric Control: The cis/trans stereoisomerism of disubstituted cyclobutanes can be exploited to control the spatial orientation of key pharmacophoric groups, leading to significant differences in biological activity.

Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as alkenes or larger cyclic systems, to improve metabolic stability or conformational restriction. nih.gov

This exploration diversifies the available library of cyclobutane sulfonamides, increasing the chances of discovering compounds with novel biological activities. researchgate.netlifechemicals.com

Design and Synthesis of Photoactivatable or Probe-Based Cyclobutane Sulfonamide Derivatives

To definitively identify the cellular targets of this compound and study its interactions in a native biological context, researchers can design and synthesize probe-based derivatives. nih.gov Photoactivatable probes are particularly powerful tools as they allow for precise spatial and temporal control over target engagement. researchgate.netnih.gov

A probe based on this compound would typically incorporate three key elements:

The Core Scaffold: The cyclobutane sulfonamide moiety, which provides the binding affinity for the target.

A Photoreactive Group: A group like a benzophenone (B1666685) or diazirine that, upon UV irradiation, forms a covalent bond with nearby amino acid residues of the target protein. nih.gov

A Reporter Handle: A clickable tag, such as an alkyne or azide, that allows for the subsequent attachment of a fluorescent dye or biotin (B1667282) for visualization or purification. nih.gov

These probes can be used in live cells to label target proteins, confirm target engagement, and identify potential off-target interactions, providing invaluable information that is often unattainable through other methods. nih.govrsc.org

Addressing Synthetic Challenges and Enhancing Process Efficiency for Complex Cyclobutane Sulfonamide Derivatives

While the cyclobutane motif offers significant advantages, its synthesis can be challenging due to the inherent ring strain. ru.nlresearchgate.net Modern synthetic chemistry, however, provides a growing toolkit to address these challenges. Photocatalytic [2+2] cycloadditions, for example, offer a straightforward strategy for constructing the cyclobutane core. researchgate.net

For more complex derivatives, such as macrocycles incorporating a sulfonamide group, novel synthetic strategies like ring-expansion cascade reactions are being developed to improve efficiency and avoid the isolation of unstable intermediates. york.ac.uk Recent advances in the diversified synthesis of chiral fluorinated cyclobutane derivatives highlight the progress in creating structurally complex and enantioenriched building blocks. nih.gov For any proposed synthesis of a derivative of this compound, a key consideration will be the development of a robust, scalable, and stereocontrolled route to ensure access to sufficient quantities of the material for comprehensive biological evaluation. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethoxycyclobutane-1-sulfonamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via sulfonylation of a cyclobutane precursor. A typical approach involves reacting 3-ethoxycyclobutane-1-thiol with a sulfonating agent (e.g., chlorosulfonic acid) under anhydrous conditions, followed by amidation with ammonia or a primary amine. Purification is critical due to potential byproducts; column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are effective. Monitor purity via HPLC or LC-MS (≥98% purity for biological assays) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Structural confirmation : Use -NMR and -NMR to verify the cyclobutane ring, ethoxy group, and sulfonamide moiety. Key signals include δ ~3.5–4.0 ppm (ethoxy protons) and δ ~120–130 ppm (sulfonamide carbons) .

- Purity assessment : Combine HPLC (C18 column, acetonitrile/water mobile phase) with evaporative light scattering detection (ELSD) to quantify impurities. Mass spectrometry (ESI-MS) confirms molecular ion peaks .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress testing). Monitor degradation via periodic HPLC analysis. Cyclobutane rings are generally stable, but sulfonamides may hydrolyze under acidic/basic conditions; buffer the compound near pH 7.0 in aqueous solutions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodology :

- DFT calculations : Optimize the molecular geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Reactivity prediction : Simulate reaction pathways (e.g., ring-opening reactions) using transition-state theory. Validate predictions with experimental kinetic studies (e.g., monitoring reactions via -NMR if fluorine tags are added) .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodology :

- Meta-analysis : Systematically compare datasets from PubMed/Scopus, focusing on assay conditions (e.g., cell lines, concentration ranges). For example, discrepancies in IC values may arise from differences in protein binding or solvent polarity.

- Dose-response normalization : Re-analyze raw data using standardized protocols (e.g., GraphPad Prism) to account for batch effects or instrument variability .

Q. How to design experiments to probe the mechanism of action of this compound in enzyme inhibition?

- Methodology :

- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Structural studies : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase) for X-ray diffraction analysis. Molecular docking (AutoDock Vina) can supplement crystallography to identify binding interactions .

Data Presentation & Analysis Guidance

- Tables : Include processed data (e.g., kinetic constants, IC values) in the main text. Raw datasets (e.g., NMR spectra) should be archived in supplementary materials .

- Statistical rigor : Apply ANOVA or Student’s t-test for comparative studies. Report p-values and confidence intervals (95% CI) to support claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.